molecular formula C12H17ClN2 B13967813 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine

Cat. No.: B13967813
M. Wt: 224.73 g/mol
InChI Key: AVLSCWVFRIYXGR-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is a heterocyclic amine compound with a unique structure that includes a chlorine atom and a propyl group attached to a quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aniline derivative with a chlorinating agent, followed by cyclization to form the quinoline ring. The reaction conditions often require the use of solvents such as acetic acid and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different pharmacological and chemical properties .

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-8-propyl-8-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-8-propyl-6,7-dihydro-5H-quinolin-8-amine

InChI

InChI=1S/C12H17ClN2/c1-2-7-12(14)8-3-4-9-5-6-10(13)15-11(9)12/h5-6H,2-4,7-8,14H2,1H3

InChI Key

AVLSCWVFRIYXGR-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCC2=C1N=C(C=C2)Cl)N

Origin of Product

United States

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